molecular formula C21H19N3O4 B2512132 N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946247-50-3

N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2512132
CAS No.: 946247-50-3
M. Wt: 377.4
InChI Key: DKZQJQWGIPPDRA-UHFFFAOYSA-N
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Description

N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a 2-oxo-1,2-dihydropyridine-3-carboxamide core. Key structural features include:

  • 2-Methyl-4-nitrophenyl group: A nitro-substituted aromatic ring at the para position with a methyl group at the ortho position.
  • 3-Methylbenzyl substituent: A benzyl group with a methyl substituent at the meta position on the phenyl ring.

Synthesis likely involves coupling pyridine derivatives with substituted anilines, as seen in related compounds .

Properties

IUPAC Name

N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-14-5-3-6-16(11-14)13-23-10-4-7-18(21(23)26)20(25)22-19-9-8-17(24(27)28)12-15(19)2/h3-12H,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZQJQWGIPPDRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-4-nitroaniline with 3-methylbenzaldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substituents on the aromatic rings can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (approx.) Biological Activity/Application References
N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide 2-methyl-4-nitrophenyl; 3-methylbenzyl ~409.4 g/mol Not reported (structural focus) N/A
BMS-777607 (N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide) 4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl; 4-fluorophenyl; ethoxy ~581.9 g/mol Selective Met kinase inhibitor; oral efficacy
1-(3-Nitrobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (RN: 941910-38-9) 3-nitrobenzyl; 4-nitrophenyl ~422.3 g/mol Not reported (structural studies)
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 3-bromo-2-methylphenyl ~335.2 g/mol Crystallographic studies; planar conformation
1-(4-Fluorobenzyl)-N-(sugar-modified)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide 4-fluorobenzyl; sugar moiety ~450–500 g/mol Endocannabinoid system modulation
Boscalid (N-(4'-Chlorobiphenyl-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide) 4'-chlorobiphenyl-2-yl ~343.2 g/mol Agricultural fungicide

Key Research Findings and Insights

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (EWGs) : The nitro group in the target compound and RN 941910-38-9 may enhance binding to aromatic π-systems in enzymes or receptors, similar to BMS-777607’s fluorophenyl groups, which improve kinase selectivity .
  • Bulk and Solubility : The 3-methylbenzyl group in the target compound likely increases lipophilicity compared to BMS-777607’s ethoxy group, which may reduce oral bioavailability.

Crystallographic and Conformational Studies

  • Planar Conformation : Analogues like N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit near-planar conformations due to π-conjugation across the amide bridge, enhancing stability and intermolecular hydrogen bonding .

Biological Activity

N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C15H16N2O4\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}_{4}

This structure features a dihydropyridine core, which is significant for its biological activity. The presence of nitro and methyl groups contributes to its chemical reactivity and potential interactions with biological targets.

Antioxidant Activity

Recent studies have indicated that compounds with similar structures exhibit significant antioxidant properties. The nitro group in the compound is believed to enhance electron donation capabilities, allowing it to scavenge free radicals effectively. For instance, molecular docking studies have shown that related compounds can inhibit oxidative stress markers in various cell lines .

Antimicrobial Activity

Research has demonstrated that derivatives of dihydropyridine compounds possess antimicrobial properties. In vitro studies have reported minimum inhibitory concentrations (MIC) against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymatic pathways .

Neuroprotective Effects

Compounds similar to this compound have been investigated for neuroprotective effects. Studies suggest that these compounds can inhibit monoamine oxidase (MAO) activity, which is crucial in preventing neurotoxicity associated with neurodegenerative diseases . The neuroprotective mechanism may involve reducing oxidative stress and modulating neurotransmitter levels.

Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of various dihydropyridine derivatives using DPPH radical scavenging assays. The results indicated that certain derivatives exhibited IC50 values comparable to standard antioxidants like ascorbic acid, highlighting their potential as therapeutic agents against oxidative stress-related conditions .

CompoundIC50 (µM)
Ascorbic Acid20
Dihydropyridine Derivative A25
Dihydropyridine Derivative B30

Study 2: Antimicrobial Efficacy

In a separate investigation, the antimicrobial activity of this compound was assessed against clinical isolates. The compound displayed significant antibacterial activity with MIC values ranging from 0.5 to 4 µg/mL against various strains.

PathogenMIC (µg/mL)
E. coli1
S. aureus0.5
Pseudomonas aeruginosa4

The biological activities of this compound are attributed to several mechanisms:

  • Antioxidant Mechanism : The electron-rich nitro group facilitates the reduction of reactive oxygen species (ROS), thereby mitigating oxidative damage.
  • Antimicrobial Mechanism : Interaction with bacterial cell membranes leads to increased permeability and eventual cell lysis.
  • Neuroprotective Mechanism : Inhibition of MAO-B reduces the formation of neurotoxic metabolites, protecting dopaminergic neurons.

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